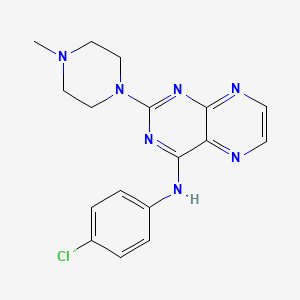

N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Description

This compound features a pteridin-4-amine core substituted at position 2 with a 4-methylpiperazinyl group and at position 4 with a 4-chlorophenylamine moiety. The pteridine scaffold is known for its role in enzyme inhibition, particularly lipoxygenases (LOX), which are critical in inflammatory pathways .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN7/c1-24-8-10-25(11-9-24)17-22-15-14(19-6-7-20-15)16(23-17)21-13-4-2-12(18)3-5-13/h2-7H,8-11H2,1H3,(H,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXJEFNZULMESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pteridine core and introduce the 4-chlorophenyl and 4-methylpiperazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pteridine core or the phenyl ring, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium tert-butoxide in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pteridine N-oxides, while reduction may produce pteridine amines.

Scientific Research Applications

Synthetic Routes

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acetic acid |

| Reduction | Lithium aluminum hydride | Ether |

| Substitution | Sodium hydride | Dimethylformamide |

The compound exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation. It has been investigated for its potential as a lead compound in drug discovery, especially targeting pathways involved in cancer and neurological disorders.

Research Applications

- Oncology : Preliminary studies suggest that N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine may inhibit certain kinases involved in cancer progression, making it a candidate for further exploration in oncology .

- Neurology : Due to its interaction with dopamine receptors, this compound is being explored for potential therapeutic effects in treating neurological disorders such as schizophrenia and ADHD .

- Pharmacological Studies : The compound serves as a tool for understanding receptor-ligand interactions and can be used to develop new therapeutic agents targeting specific pathways involved in disease mechanisms .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of pteridine compounds exhibit cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. The unique structure of this compound may enhance its efficacy as an anticancer agent .

- Receptor Modulation : Research indicates that this compound can modulate dopamine receptor activity, influencing physiological responses associated with mental health disorders .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pteridine-Based Analogs

a. 2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (Compound 18f)

- Structural Differences : Replaces the 4-chlorophenyl group with a thiophen-2-ylmethyl moiety.

- Activity : Demonstrated 41% reduction in inflammation in a rat colitis model at 0.01 mmol/kg, with minimal tissue damage. This highlights the importance of the pteridine core for LOX inhibition .

b. N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Structural Differences : Substitutes the 4-chlorophenyl with a 2,4-dimethylphenyl group and replaces 4-methylpiperazine with 4-phenylpiperazine .

- The dimethylphenyl group could alter metabolic stability compared to the electron-withdrawing chloro substituent .

Heterocyclic Core Modifications

a. Quinoline Derivatives (e.g., Compound 6c)

- Structure: N-(3-((2-(4-chlorophenyl)-6,7-dimethoxyquinolin-4-yl)oxy)propyl)-1-methylpiperidin-4-amine.

- Key Differences: Replaces pteridine with a quinoline core and introduces a propoxy linker to the piperidine group.

- Activity: Exhibits a molecular weight of 470.22 g/mol and a melting point of 124–126°C, suggesting higher rigidity compared to pteridine derivatives.

b. Pyridine Derivatives (e.g., N-(4-Chlorophenyl)-4-methylpyridin-2-amine)

- Structure : Features a pyridine core instead of pteridine.

- Crystallography: The molecule adopts a non-planar conformation (dihedral angle = 48.03° between benzene and pyridyl rings), facilitating N–H⋯N hydrogen bonding. This contrasts with the planar pteridine core, which may influence stacking interactions in biological systems .

Piperazine/Piperidine Substituent Variations

a. TLR9 Inhibitors with Pteridine Cores

- Example : 2-[4-(4-Methylpiperazin-1-yl)phenyl]-N-(2-morpholin-4-ylethyl)pteridin-4-amine.

- Activity: IC50 = 285 nM for TLR9 inhibition. The morpholinylethyl side chain and 4-methylpiperazine highlight how substituent polarity and size modulate activity.

b. N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine

- Structure : Piperidine-linked 4-chlorophenyl derivative.

- Properties: Molecular weight = 308.9 g/mol; water solubility = 33.5 µg/mL.

Comparative Analysis Table

Research Implications

- Anti-Inflammatory Potential: The target compound’s pteridine core and 4-chlorophenyl group align with LOX inhibitors like Compound 18f, suggesting utility in oxidative stress disorders.

- Structural Optimization: Introducing morpholine or propoxy linkers (as in TLR9 inhibitors or quinolines) could enhance selectivity or solubility.

- Metabolic Considerations : The 4-chlorophenyl group may improve metabolic stability compared to alkyl or heteroaromatic substituents.

Biological Activity

N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, characterized by its unique structure that includes a chlorophenyl group and a methylpiperazine moiety. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 369.86 g/mol. The compound's structure allows it to interact with various biological targets, which may lead to therapeutic effects. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉ClN₄ |

| Molecular Weight | 369.86 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not determined |

The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter receptors and enzyme inhibition. Notably, it has shown significant binding affinity for dopamine receptors, particularly the D4 subtype, with an IC50 value of 0.057 nM, indicating high selectivity over other receptor subtypes. This selectivity suggests potential applications in treating disorders associated with dopaminergic dysregulation, such as schizophrenia and ADHD.

1. Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibitory activity, particularly in relation to acetylcholinesterase (AChE) and other key enzymes involved in neurotransmitter metabolism. Inhibition of AChE is crucial for increasing acetylcholine levels, which can be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

2. Receptor Modulation

The compound's interaction with dopamine receptors suggests its potential role as an antipsychotic agent. Its ability to modulate receptor activity can influence various neurological pathways, making it a candidate for further exploration in drug development .

3. Anticancer Potential

Research indicates that this compound may have anticancer properties due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis. The structural features of the compound allow it to engage with targets critical for cancer cell proliferation.

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of this compound, researchers found that it significantly reduced hyperactivity in animal models, suggesting potential use as an anxiolytic or antipsychotic medication. Behavioral tests indicated improvements in anxiety-like behaviors compared to control groups.

Case Study 2: Anticancer Activity

Another study focused on the compound's anticancer activity against various cancer cell lines. Results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, particularly in breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.